molecular formula C14H8F2 B12562658 Phenanthrene, 3,6-difluoro CAS No. 155449-58-4

Phenanthrene, 3,6-difluoro

Cat. No.: B12562658
CAS No.: 155449-58-4
M. Wt: 214.21 g/mol
InChI Key: YYXWAONYDSGVOU-UHFFFAOYSA-N
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Description

Phenanthrene, 3,6-difluoro is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of fluorine atoms at the 3 and 6 positions of the phenanthrene structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthrene, 3,6-difluoro typically involves the fluorination of phenanthrene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of fluorinating reagents like sulfur tetrafluoride or cobalt trifluoride. These methods allow for the efficient production of the compound on a larger scale, ensuring consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 3,6-difluoro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Scientific Research Applications

Phenanthrene, 3,6-difluoro has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenanthrene, 3,6-difluoro involves its interaction with various molecular targets. In biological systems, it can inhibit ion channels, such as the hERG channel, affecting cardiac function. The compound’s fluorine atoms enhance its binding affinity and specificity for these targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenanthrene, 3,6-difluoro is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it more versatile in various applications compared to its non-fluorinated counterparts .

Properties

CAS No.

155449-58-4

Molecular Formula

C14H8F2

Molecular Weight

214.21 g/mol

IUPAC Name

3,6-difluorophenanthrene

InChI

InChI=1S/C14H8F2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H

InChI Key

YYXWAONYDSGVOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C3=C1C=CC(=C3)F

Origin of Product

United States

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